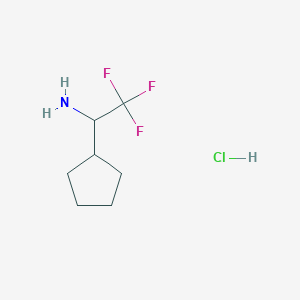

1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopentyl-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(11)5-3-1-2-4-5;/h5-6H,1-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXNOAUBDNRTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856557 | |

| Record name | 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376380-74-3 | |

| Record name | 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Analysis

Biochemical Properties

1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes and receptors, potentially acting as an inhibitor or activator depending on the context. For instance, it may interact with cytochrome P450 enzymes, altering their catalytic activity and affecting the metabolism of other substrates.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, potentially altering the cellular metabolic profile.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or other chemical transformations, potentially leading to the formation of degradation products. These changes can affect its biological activity and the outcomes of in vitro or in vivo studies. Long-term exposure to the compound may result in alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing metabolic pathways. At high doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity. Threshold effects may be observed, where a certain dosage level is required to elicit a biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, potentially influencing cellular energy production, lipid metabolism, and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to diffuse across cell membranes, while its interactions with transporters can facilitate its uptake and distribution. The localization and accumulation of the compound within specific tissues or cellular compartments can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the mitochondria, endoplasmic reticulum, or nucleus, where it can exert its effects on cellular function. The localization of the compound can affect its activity, stability, and interactions with other biomolecules.

Biological Activity

1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride is a synthetic compound with the molecular formula C7H13ClF3N and a molecular weight of approximately 203.64 g/mol. This compound has garnered attention in various biochemical studies due to its potential interactions with biological systems, particularly in relation to enzyme activity and cellular signaling pathways.

The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl moiety enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Its hydrochloride form indicates it is a salt, which may affect its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C7H13ClF3N |

| Molecular Weight | 203.64 g/mol |

| Purity | Typically ≥ 95% |

| IUPAC Name | 1-cyclopentyl-2,2,2-trifluoroethanamine; hydrochloride |

| CAS Number | 1376380-74-3 |

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The trifluoromethyl group enhances binding affinity to specific targets, potentially acting as an inhibitor or activator depending on the biological context.

Enzyme Interactions

Research indicates that this compound may modulate the activity of G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades that are crucial for various physiological responses. The compound's ability to alter enzyme kinetics suggests it may play a role in metabolic pathways relevant to pharmacological applications.

Cellular Effects

This compound has been shown to affect several cellular processes:

- Cell Signaling: It can influence pathways related to cell growth, differentiation, and apoptosis.

- Gene Expression: The compound may modulate the expression of genes involved in stress responses and metabolic regulation.

- Metabolic Processes: It can impact cellular metabolism by altering substrate availability or enzyme activity.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

- Inhibition Studies : A study on similar trifluoroethyl compounds demonstrated their ability to inhibit monoacylglycerol lipase (MAGL), a key enzyme in endocannabinoid metabolism. The inhibition led to increased levels of 2-arachidonoylglycerol (2-AG), suggesting therapeutic potential in pain management and inflammation .

- Relaxant Effects : Research on N-trifluoroethyldopamine analogs indicated that while these compounds produced relaxant effects on vascular tissues, they lacked selectivity for dopamine receptors. This highlights the need for further investigation into the specificity of this compound regarding receptor interactions .

- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the trifluoromethyl group can significantly affect potency and metabolic stability. For instance, replacing this group with less polar substituents resulted in reduced efficacy .

Scientific Research Applications

Medicinal Chemistry

Antitumor and Antiviral Agents

Fluorinated compounds have been extensively studied for their potential as therapeutic agents. 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride may exhibit similar properties to other fluorinated nucleosides known for their antitumor and antiviral activities. Research indicates that fluorine substitution can enhance the stability and efficacy of nucleosides in biological systems, potentially leading to improved pharmacological profiles .

Neuropharmacology

The compound's structural similarity to known neurotransmitter analogs suggests potential applications in neuropharmacology. Fluorinated amines often interact with neurotransmitter receptors, which could position this compound as a candidate for further investigation in the treatment of neurological disorders. Studies on related compounds indicate that trifluoromethyl groups can influence receptor binding affinities and selectivity .

Materials Science

Polymer Chemistry

Due to its unique chemical properties, this compound can be utilized in the synthesis of specialized polymers. The incorporation of fluorinated moieties into polymer backbones can enhance thermal stability and chemical resistance. Research has shown that polymers with fluorinated segments exhibit superior performance in harsh environments, making them suitable for applications in coatings and sealants .

Additive Manufacturing

In additive manufacturing (3D printing), the compound can serve as a functional additive to improve the mechanical properties of printed materials. The presence of fluorine can modify surface characteristics, leading to enhanced hydrophobicity and wear resistance. This application is particularly relevant in industries requiring advanced material performance under varying environmental conditions .

Environmental Studies

Environmental Remediation

The unique properties of this compound make it a candidate for use in environmental remediation technologies. Fluorinated compounds are known for their stability and resistance to degradation, which could be advantageous in developing methods for removing pollutants from contaminated sites. Research is ongoing to evaluate the efficacy of such compounds in capturing heavy metals and organic pollutants from soil and water systems .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.